

Application Note and Protocol: Antifungal Susceptibility Testing of N-allyl-2-chloropropanamide

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Compound of Interest

Compound Name: *N-allyl-2-chloropropanamide*

Cat. No.: B012861

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents.[1] **N-allyl-2-chloropropanamide** is a synthetic compound whose antifungal potential has yet to be fully explored. Structurally related compounds, such as 2-chloro-N-phenylacetamide, have demonstrated notable fungicidal and antibiofilm activity against fluconazole-resistant *Candida* and *Aspergillus* species, suggesting that the chloroacetamide moiety may be a valuable pharmacophore for antifungal drug design.[2][3] This document provides detailed protocols for evaluating the in vitro antifungal activity of **N-allyl-2-chloropropanamide** using standardized broth microdilution and disk diffusion methods.

Compound Information

Compound Name	N-allyl-2-chloropropanamide
CAS Number	106593-37-7
Molecular Formula	C ₆ H ₁₀ ClNO
Molecular Weight	147.61 g/mol
Chemical Structure	<chem>CC(C(=O)NCC=C)Cl</chem>

Source: Alfa Chemistry[4]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of **N-allyl-2-chloropropanamide** that inhibits the visible growth of a fungal isolate.[5] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials and Reagents:

- **N-allyl-2-chloropropanamide** (powder form)[4]
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[7]
- Sterile 96-well flat-bottom microtiter plates[8]
- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*, *Aspergillus fumigatus*)
- Positive control antifungal (e.g., Fluconazole, Amphotericin B)
- Sterile saline (0.85%)
- Spectrophotometer

- Incubator

Procedure:

- Preparation of Stock Solution: Dissolve **N-allyl-2-chloropropanamide** in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to prepare a working stock solution.[\[7\]](#)
- Inoculum Preparation:
 - Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[\[9\]](#)
 - Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.[\[9\]](#)
 - Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration (e.g., $0.5-2.5 \times 10^3$ CFU/mL for yeasts).[\[6\]](#)
- Plate Preparation and Inoculation:
 - Perform serial twofold dilutions of the **N-allyl-2-chloropropanamide** working stock solution in the 96-well plate with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 $\mu\text{g/mL}$).[\[10\]](#)
 - Add 100 μL of the diluted fungal inoculum to each well.
 - Include a growth control (inoculum without the test compound) and a sterility control (medium only).[\[7\]](#)
 - A positive control antifungal should be tested in parallel.
- Incubation: Incubate the plates at 35°C for 24-48 hours.[\[10\]](#)
- MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction for azoles) compared to the growth control.[\[9\]](#)

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a fungal isolate to **N-allyl-2-chloropropanamide** by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials and Reagents:

- **N-allyl-2-chloropropanamide**
- Solvent (e.g., DMSO)
- Sterile 6 mm blank paper disks
- Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]
- Fungal isolates
- Sterile cotton swabs
- Calipers

Procedure:

- **Disk Preparation:** Dissolve **N-allyl-2-chloropropanamide** in a suitable solvent and apply a known amount to the sterile paper disks. Allow the solvent to evaporate completely.[11]
- **Inoculum Preparation:** Prepare a fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).[12]
- **Plate Inoculation:** Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.[12]
- **Disk Application:** Aseptically place the prepared disks onto the inoculated agar surface.
- **Incubation:** Invert the plates and incubate at 30-35°C for 24-48 hours.[11]
- **Zone of Inhibition Measurement:** Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[12]

Data Presentation

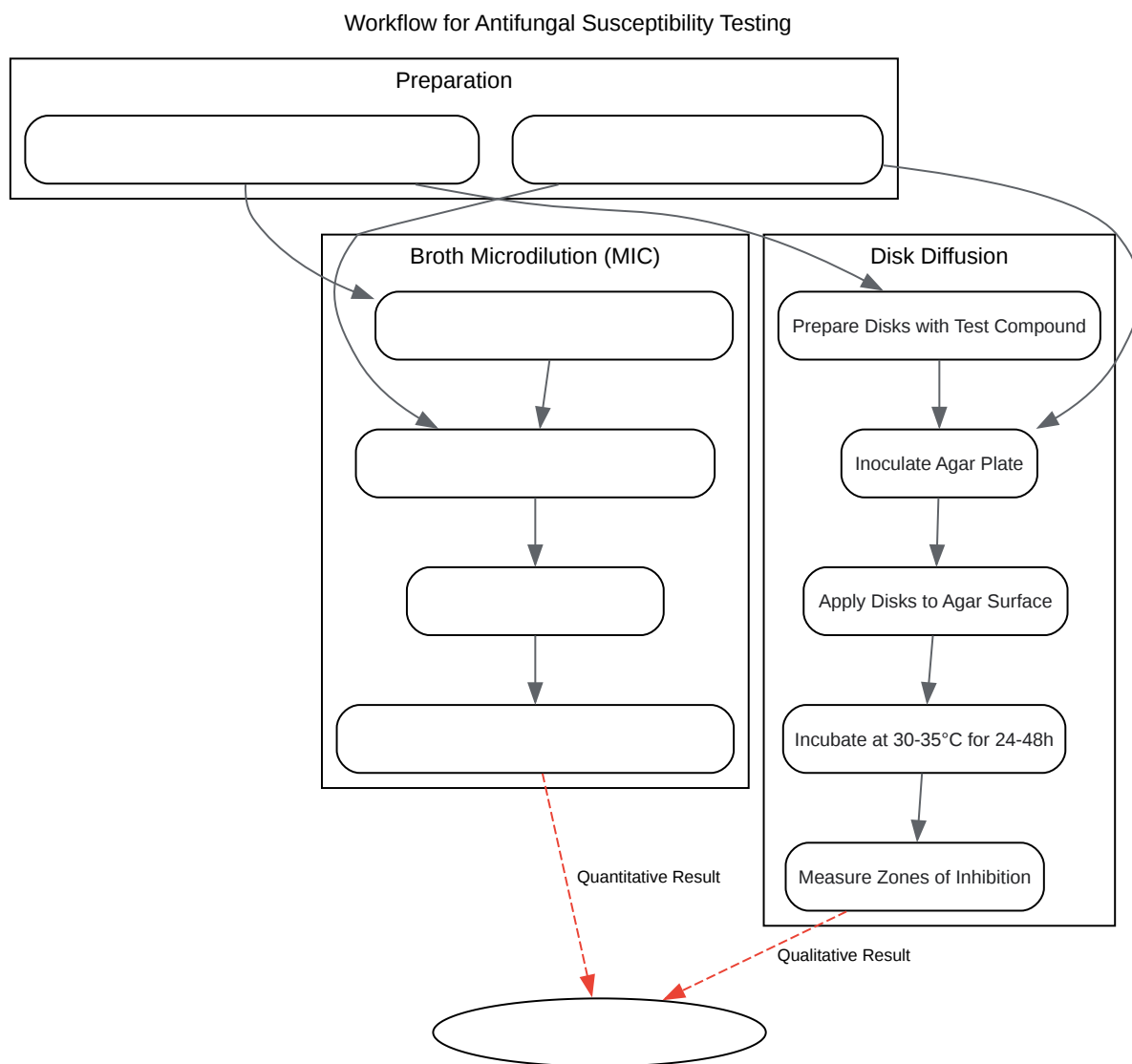
Table 1: Hypothetical MIC Values of **N-allyl-2-chloropropanamide** against Various Fungal Pathogens

Fungal Isolate	N-allyl-2-chloropropanamide MIC (µg/mL)	Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028	8	1
Fluconazole-resistant C. albicans	16	64
Cryptococcus neoformans H99	4	8
Aspergillus fumigatus ATCC 204305	32	>64

Table 2: Hypothetical Zone of Inhibition Diameters for **N-allyl-2-chloropropanamide**

Fungal Isolate	N-allyl-2-chloropropanamide (20 µg/disk) Zone Diameter (mm)	Fluconazole (25 µg/disk) Zone Diameter (mm)
Candida albicans ATCC 90028	18	25
Fluconazole-resistant C. albicans	15	0
Cryptococcus neoformans H99	20	18

Visualizations



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Caption: Workflow for Antifungal Susceptibility Testing.

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